molecular formula C12H11N5O B12211428 8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine

8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine

Cat. No.: B12211428
M. Wt: 241.25 g/mol
InChI Key: HVYCTQBHHPAPCV-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazine rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable triazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce compounds with additional functional groups such as hydroxyl or carbonyl groups .

Scientific Research Applications

8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several scientific research applications, including:

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

8-(2-methoxyphenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-8(10)9-6-16-17-11(9)14-7-15-12(17)13/h2-7H,1H3,(H2,13,14,15)

InChI Key

HVYCTQBHHPAPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3N=CN=C(N3N=C2)N

Origin of Product

United States

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